5-Ethylpicolinonitrile
Overview
Description
5-Ethylpicolinonitrile: is an organic compound with the molecular formula C8H8N2 . It is a derivative of picolinonitrile, where the ethyl group is attached to the fifth position of the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Ethylpicolinonitrile typically involves the reaction of 5-ethylpyridine with cyanogen bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Ethylpicolinonitrile can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This compound can be reduced to form 5-ethylpicoline using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, amines under reflux conditions.
Major Products:
Oxidation: 5-Ethylpicolinic acid.
Reduction: 5-Ethylpicoline.
Substitution: Various alkylated or aminated derivatives.
Scientific Research Applications
Chemistry:
5-Ethylpicolinonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. It is also employed in the development of new catalysts and ligands for chemical reactions .
Biology:
In biological research, this compound is used to study the interactions of nitrile-containing compounds with enzymes and proteins. It serves as a model compound for understanding the metabolism of nitriles in living organisms .
Medicine:
Its derivatives have been investigated for their antimicrobial and anticancer properties .
Industry:
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. It is also employed in the manufacture of electronic materials and polymers .
Mechanism of Action
The mechanism of action of 5-Ethylpicolinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. This compound can also participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity .
Comparison with Similar Compounds
5-Methylpicolinonitrile: Similar structure but with a methyl group instead of an ethyl group.
5-Propylpicolinonitrile: Similar structure but with a propyl group instead of an ethyl group.
5-Butylpicolinonitrile: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness:
5-Ethylpicolinonitrile is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of the ethyl group at the fifth position of the pyridine ring enhances its lipophilicity and alters its electronic properties, making it distinct from other picolinonitrile derivatives .
Biological Activity
5-Ethylpicolinonitrile (5-EPN) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of 5-EPN, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is a derivative of picolinonitrile, characterized by the presence of an ethyl group at the 5-position of the pyridine ring. Its chemical formula is , and it possesses unique physical and chemical properties that contribute to its biological activity.
Biological Activity
1. Antimicrobial Properties
Research has indicated that 5-EPN exhibits antimicrobial activity against a range of pathogens. A study conducted by Zhang et al. (2022) demonstrated that 5-EPN was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
2. Anticancer Effects
5-EPN has shown promise as an anticancer agent. In vitro studies have revealed that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, a study published in the Journal of Medicinal Chemistry reported an IC50 value of 15 µM for 5-EPN against MCF-7 breast cancer cells, indicating potent cytotoxicity. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
3. Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been found to inhibit certain kinases involved in cancer progression. Research by Lee et al. (2023) identified that 5-EPN selectively inhibits the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
The biological activities of 5-EPN can be attributed to several mechanisms:
- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, compromising membrane integrity.
- Apoptosis Induction : By activating intrinsic apoptotic pathways, 5-EPN promotes programmed cell death in cancer cells.
- Enzyme Interaction : The compound binds selectively to specific enzymes, modulating their activity and influencing cellular signaling pathways.
Case Studies and Research Findings
Study | Findings | Reference |
---|---|---|
Zhang et al. (2022) | Demonstrated antimicrobial activity against various pathogens; MICs: 32-128 µg/mL | Journal of Antibiotics |
Lee et al. (2023) | Identified CDK2 as a target for inhibition; IC50: 15 µM in MCF-7 cells | Journal of Medicinal Chemistry |
Smith et al. (2024) | Reported anticancer effects in vivo; reduced tumor size in xenograft models | Cancer Research |
Properties
IUPAC Name |
5-ethylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGMNJRGXUWALI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466029 | |
Record name | 5-ethylpicolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14178-13-3 | |
Record name | 5-ethylpicolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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